REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[N:5]=[C:4]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[CH:3]=1.C([O-])([O-])=O.[K+].[K+].O.C([NH:30][C:31]1[N:36]=[CH:35][C:34](B(O)O)=[C:33]([C:40]([F:43])([F:42])[F:41])[CH:32]=1)(=O)C>COCCOC>[N:8]1([C:6]2[N:7]=[C:2]([C:34]3[C:33]([C:40]([F:43])([F:42])[F:41])=[CH:32][C:31]([NH2:30])=[N:36][CH:35]=3)[CH:3]=[C:4]([N:14]3[CH2:19][CH2:18][O:17][CH2:16][CH2:15]3)[N:5]=2)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1 |f:1.2.3|
|
Name
|
|
Quantity
|
111.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=N1)N1CCOCC1)N1CCOCC1
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Name
|
|
Quantity
|
108.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
Tetrakis(Triphenylphosphin)Palladium (0)
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Quantity
|
4.54 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC(=C(C=N1)B(O)O)C(F)(F)F
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Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 3 h at 75° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The white suspension was warmed within 30 min to 90° C
|
Type
|
WASH
|
Details
|
The funnel was washed with 50 ml 1,2-Dimethoxyethan
|
Type
|
ADDITION
|
Details
|
1000 ml water were added
|
Type
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CUSTOM
|
Details
|
1000 ml solvent was removed by distillation (70° C., 400 mbar to 260 mbar)
|
Type
|
ADDITION
|
Details
|
1000 ml water was added
|
Type
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CUSTOM
|
Details
|
1000 ml solvent was removed by distillation (70° C., 400 mbar to 260 mbar)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 20° C. within 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 300 ml water
|
Type
|
ADDITION
|
Details
|
The reactor was charged with the precipitate and 1900 g 1N HCl
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 75° C. within 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture cooled to 20° C. within 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred over night at 20° C
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with 200 ml water
|
Type
|
ADDITION
|
Details
|
The reactor was charged with the filtrate and everything
|
Type
|
WASH
|
Details
|
was rinsed with 100 ml water
|
Type
|
ADDITION
|
Details
|
1800 ml Isopropylacetate were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
CUSTOM
|
Details
|
the organic layer was collected
|
Type
|
CUSTOM
|
Details
|
Solvent was removed (70° C., 280 mbar) until the volume
|
Type
|
ADDITION
|
Details
|
1800 ml Isopropylacetate were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
CUSTOM
|
Details
|
the organic layer was collected
|
Type
|
CUSTOM
|
Details
|
Solvent was removed (70° C., 280 mbar) until the volume
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 20° C. within 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over a bed of HYO
|
Type
|
WASH
|
Details
|
washed with 225 ml Isopropylacetate
|
Type
|
ADDITION
|
Details
|
The reactor was charged with the filtrate and 735.5 g of solution 1 (61.2 g N-Acetyl-cystein and 600 g water
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 64° C. within 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 64° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 20° C. within 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was removed
|
Type
|
ADDITION
|
Details
|
1926.5 ml 1N HCl were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was collected
|
Type
|
ADDITION
|
Details
|
947 ml 1N HCl were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was collected
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed from the reactor
|
Type
|
ADDITION
|
Details
|
The reactor was charged with the combined aqueous layers
|
Type
|
ADDITION
|
Details
|
39 g Silabond were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 64° C. within 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 2 h at 64° C
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
The reaction mixture was coiled to 20° C. within 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
The residue was washed with 500 g water
|
Type
|
ADDITION
|
Details
|
The reactor was charged with the combined filtrates
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 60 min
|
Duration
|
60 min
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 500 g cold (˜10° C.) water
|
Type
|
CUSTOM
|
Details
|
The product was dried until constant weight
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=NC(=CC(=N1)C=1C(=CC(=NC1)N)C(F)(F)F)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136.8 g | |
YIELD: PERCENTYIELD | 84.9% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |